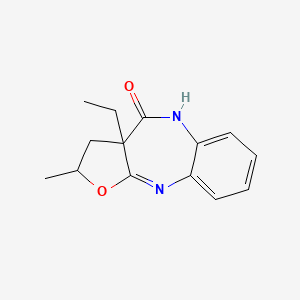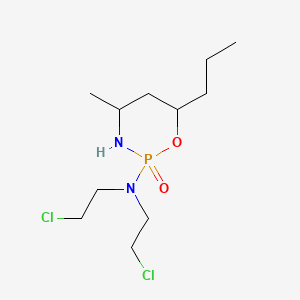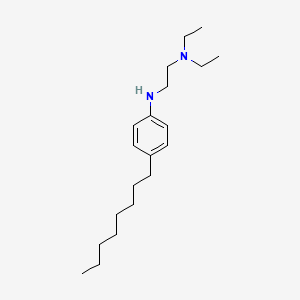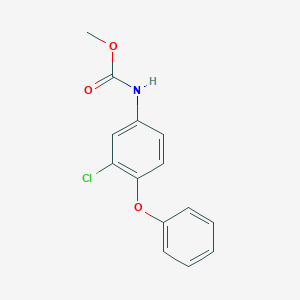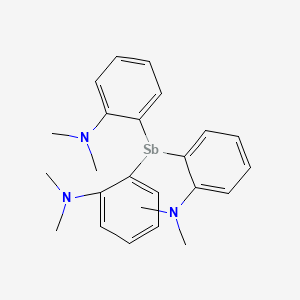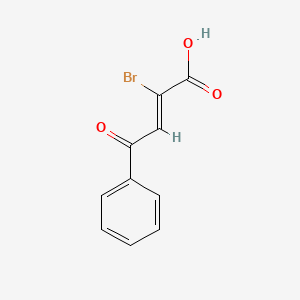
(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid is an organic compound characterized by the presence of a bromine atom, a phenyl group, and a conjugated ketone and carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid typically involves the bromination of 4-oxo-4-phenylbut-2-enoic acid. This can be achieved through the addition of bromine (Br2) to the double bond in the presence of a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually carried out at low temperatures to control the regioselectivity and stereoselectivity of the bromination process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Oxidation: Performed in aqueous or mixed solvent systems at elevated temperatures.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the conjugated system play a crucial role in its reactivity and binding affinity. The compound may inhibit enzymatic activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-bromo-4-oxo-4-phenylbut-2-enoic acid: The geometric isomer with different spatial arrangement of substituents.
4-oxo-4-phenylbut-2-enoic acid: The non-brominated analog.
2-bromo-4-oxo-4-phenylbutanoic acid: The saturated analog without the double bond.
Uniqueness
(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid is unique due to its specific geometric configuration (Z-isomer) and the presence of both bromine and a conjugated ketone-carboxylic acid system. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
75884-29-6 |
|---|---|
Fórmula molecular |
C10H7BrO3 |
Peso molecular |
255.06 g/mol |
Nombre IUPAC |
(Z)-2-bromo-4-oxo-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C10H7BrO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-6H,(H,13,14)/b8-6- |
Clave InChI |
QEBVLSYVLCYHMZ-VURMDHGXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)/C=C(/C(=O)O)\Br |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=C(C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





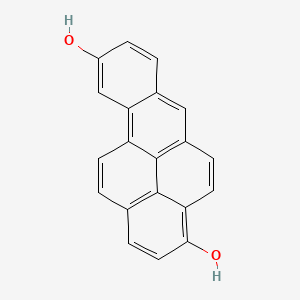
![N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide](/img/structure/B14439712.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)
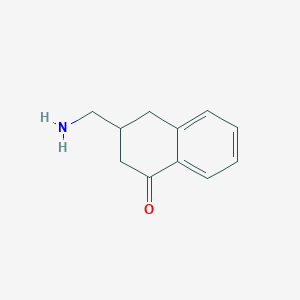
![{[(2-Methylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14439728.png)
